molecular formula C11H12F2O2 B2867169 3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid CAS No. 2248288-55-1

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid

Cat. No.: B2867169
CAS No.: 2248288-55-1
M. Wt: 214.212
InChI Key: GHPPIJOKEBOXDQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a benzoic acid core, which is further substituted with three methyl groups at positions 2, 4, and 6

Properties

IUPAC Name

3-(difluoromethyl)-2,4,6-trimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4,10H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPPIJOKEBOXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(F)F)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid typically involves the introduction of the difluoromethyl group into the benzoic acid structure. One common method is the difluoromethylation of a pre-synthesized 2,4,6-trimethylbenzoic acid. This can be achieved using difluorocarbene reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to facilitate the reaction. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-2,4,6-trimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and a difluoromethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications .

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